Structural Differentiation from the Quinazolinone Analog (VMA-13-14)
The closest characterized analog, 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one (VMA-13-14), replaces the morpholine-4-carbodithioate group with a quinazolin-4(3H)-one. This structural change results in a definitive shift in biological profile. VMA-13-14 demonstrates in vitro bactericidal activity against E. coli at 128 µg/mL and in vivo efficacy at 50 mg/kg/day in a murine model, accompanied by immunoregulatory effects involving modulation of IL-1β, IL-6, IL-8, IL-4, and IL-10 [1]. The target morpholine-4-carbodithioate ester is structurally predisposed for a distinct mechanism, likely involving metal-chelation or reactive oxygen species generation, rather than the direct immunomodulation observed for the quinazolinone.
| Evidence Dimension | Terminal heterocyclic group and inferred biological mechanism |
|---|---|
| Target Compound Data | Morpholine-4-carbodithioate ester group; hypothesized metal-chelating mechanism of action |
| Comparator Or Baseline | Quinazolin-4(3H)-one group (VMA-13-14); confirmed immunomodulatory and direct antibacterial mechanism |
| Quantified Difference | Structural difference leads to distinct mechanistic class; VMA-13-14 MIC = 128 µg/mL (E. coli), in vivo effective dose = 50 mg/kg/day |
| Conditions | In vitro serial dilution and in vivo mouse model of generalized E. coli infection |
Why This Matters
This differentiation is critical for procurement: researchers targeting immunomodulatory pathways should select the quinazolinone analog, while those exploring metal-dependent antimicrobial or anticancer mechanisms require the dithiocarbamate ester scaffold.
- [1] Tsibizova AA, et al. Determination of the Anti-Escherichial Activity of the Pyrimidine Derivative 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one. Antibiotics and Chemotherapy. 2023;68(7-8):4-10. View Source
